molecular formula C10H11N B1582627 2-Phenylbutanenitrile CAS No. 769-68-6

2-Phenylbutanenitrile

Cat. No.: B1582627
CAS No.: 769-68-6
M. Wt: 145.2 g/mol
InChI Key: IZPUPXNVRNBDSW-UHFFFAOYSA-N
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Description

2-Phenylbutanenitrile is an organic compound with the molecular formula C₁₀H₁₁N. It is a nitrile derivative, characterized by the presence of a phenyl group attached to a butanenitrile backbone. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with ethyl bromide in the presence of a strong base such as sodium amide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of phenylacetonitrile. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phenylbutanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenylbutanenitrile primarily involves its reactivity as a nitrile compound. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products.

Comparison with Similar Compounds

Uniqueness: 2-Phenylbutanenitrile is unique due to its specific carbon chain length and the presence of both a phenyl group and a nitrile group. This combination of functional groups allows for diverse reactivity and applications in various fields .

Properties

IUPAC Name

2-phenylbutanenitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11N/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPUPXNVRNBDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00862408
Record name Benzeneacetonitrile, .alpha.-ethyl-
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Molecular Weight

145.20 g/mol
Source PubChem
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CAS No.

769-68-6
Record name α-Ethylbenzeneacetonitrile
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Record name Benzeneacetonitrile, alpha-ethyl-
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Record name 2-Phenylbutanenitrile
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Record name Benzeneacetonitrile, .alpha.-ethyl-
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Record name Benzeneacetonitrile, .alpha.-ethyl-
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Record name DL-2-phenylbutyronitrile
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Synthesis routes and methods I

Procedure details

Makosza et al. also studied the alkylation of phenylacetonitrile using quaternary ammonium salts as a catalyst, but satisfactory yields and purity could not be obtained. For example, they reported in Roczniki Chem. Vol. 39, 1223 (1965) and Chemical Abstracts Vol. 64, 12595 (1965) that when phenylacetonitrile is alkylated at room temperature with ethyl chloride in the presence of a 50% aqueous sodium hydroxide solution using benzyltriethyl ammonium chloride as a catalyst, 2-phenylbutyronitrile is obtained at a yield of 90%. The purity of the product was not disclosed, however.
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Synthesis routes and methods II

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Using the method of Procedure A.(a) 1, alkylation of phenylacetonitrile with ethyl bromide gave a 98% yield of the title compound, b.p. 110°-116° at 13 mm. (Lit.1 b.p. 124°-126° at 25 mm.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for 2-phenylbutanenitrile?

A1: this compound can be synthesized through various methods. Two common approaches are:

  • Alkylation of 2-phenylacetonitrile: This method involves alkylating 2-phenylacetonitrile with bromoethane. The resulting this compound can be further hydrolyzed to 2-phenylbutanoic acid and subsequently reduced to 2-phenyl-1-butanol using sodium borohydride (NaBH4) and iodine (I2). []

Q2: What impurities are commonly observed during the synthesis of methamphetamine using this compound as a precursor?

A2: Using this compound as a precursor in methamphetamine synthesis can lead to the formation of specific impurities. Research has identified several impurities, including (E)-3-(methylamino)-2-phenylbut-2-enenitrile, 3-(methylamino)-2-phenylbutanenitrile, 3-methyl-2,4-diphenylpentanedinitrile, 2-phenylbutyronitrile, and 3-hydroxy-2-phenylbutanenitrile. The presence of these impurities can be valuable for identifying methamphetamine synthesized using this particular precursor. []

Q3: Can this compound derivatives be used in the fragrance industry?

A3: Interestingly, some this compound derivatives exhibit unique olfactory properties. For instance, 2,2-bis(3-methylbut-2-enyl)-3-oxobutanenitrile, also known as 2,2-bis(prenyl)-3-oxobutyronitrile, possesses a fruity, rosy, and green aroma. Research suggests that both the nitrile and carbonyl functional groups could contribute to its odor profile. Further modifications of the substitution pattern in this compound class can lead to variations in odor thresholds and perceived scent profiles, making them interesting candidates for fragrance applications. []

Q4: How does the structure of this compound derivatives impact their reactivity?

A4: The structure of this compound derivatives plays a crucial role in their reactivity. For example, the presence of electron-withdrawing substituents on 2-propenylanisoles significantly influences their reaction with 2-phenylalkanenitriles. Under phase-transfer catalysis conditions, these compounds undergo Michael addition, resulting in the formation of substituted 4-aryl-2-phenylbutyronitriles. []

Q5: Can this compound be a starting material for synthesizing more complex molecules?

A5: Yes, this compound can serve as a versatile building block in organic synthesis. For example, it can be used to synthesize optically pure (2S,4R)- and (2R,4R)-1,2,3,4-tetrahydro-4-ethyl-1,1,4-trimethyl-3Z-ethylidene-2-naphthalenols. This multi-step synthesis involves key transformations like acylation of isobutene and a Wittig reaction, showcasing the utility of this compound in constructing complex molecular architectures. []

Q6: Are there any known bacterial interactions with this compound?

A6: Research suggests that certain bacteria can interact with this compound. For instance, Agrobacterium tumefaciens strain d3 exhibits enantioselective hydrolysis activity towards 2-phenylpropionitrile and other related (R,S)-2-arylpropionitriles. This enzymatic activity highlights the potential for biocatalytic applications of specific bacterial strains in the transformation of nitrile-containing compounds. [] Further studies exploring enrichment strategies for nitrile-hydrolysing bacteria could provide valuable insights into their metabolic pathways and potential biotechnological applications. []

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